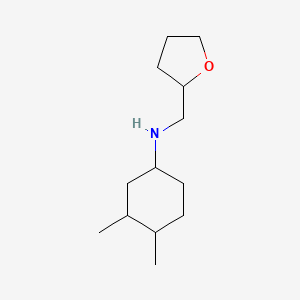
3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups at positions 3 and 4, and an amine group attached to an oxolan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of 3,4-dimethylcyclohexanone with oxolan-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylcyclohexan-1-amine: Lacks the oxolan-2-ylmethyl group.
N-(Oxolan-2-ylmethyl)cyclohexan-1-amine: Lacks the dimethyl substitution on the cyclohexane ring.
4,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine: Has a different substitution pattern on the cyclohexane ring
Uniqueness
3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is a chemical compound with significant potential in various biological applications. Its structure combines a cyclohexane ring with a dimethyl group and an oxolane moiety, suggesting interesting pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H19N\O
- Molecular Weight : 181.28 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits multiple biological activities:
- Antibacterial Properties : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibacterial agent.
- Cytotoxicity : In vitro assays indicate that the compound has low cytotoxicity against human lung fibroblast cells (WI38), which is promising for therapeutic applications where reduced toxicity is crucial .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic processes, although detailed enzymatic pathways remain to be fully elucidated .
Case Studies
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity of several compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxicity Assessment
In a comparative analysis with Doxorubicin, the compound showed minimal cytotoxic effects on WI38 cells at concentrations up to 50 μM. This suggests a favorable safety profile for further development as an antibacterial agent .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Low toxicity in WI38 cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Computational Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific receptors and enzymes involved in cellular signaling pathways .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3,4-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h10-14H,3-9H2,1-2H3 |
InChI Key |
VUYLLSVIEFLGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















